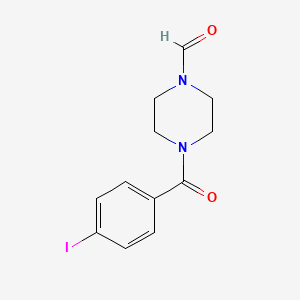

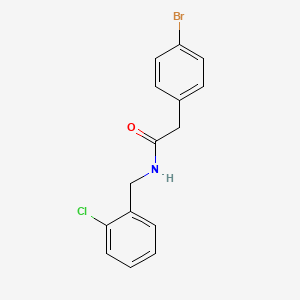

![molecular formula C13H11N3O3S B5781682 N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5781682.png)

N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-furamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-furamide” is an organic compound that contains nitrogen and is based on one or more atoms of nitrogen . It structurally resembles ammonia in that the nitrogen can bond up to three hydrogens, but it also has additional properties based on its carbon connectivity .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of aldehydes and ketones with ammonia or 1º-amines to form imine derivatives, also known as Schiff bases . The reaction is acid-catalyzed and reversible in the same sense as acetal formation . The pH for reactions which form imine compounds must be carefully controlled .Molecular Structure Analysis

Amines are classified differently from alkyl halides and alcohols because nitrogen has a neutral bonding pattern of three bonds with a single lone pair . To classify amines, we look at the nitrogen atom of the amine and count the number of alkyl groups bonded to it .Chemical Reactions Analysis

Amines seldom serve as leaving groups in nucleophilic substitution or base-catalyzed elimination reactions . Indeed, they are even less effective in this role than are hydroxyl and alkoxyl groups . While we will see another section that it is possible to coax the amine to serve as a leaving group .Physical And Chemical Properties Analysis

Amines are organic compounds which contain and are often actually based on one or more atoms of nitrogen . Structurally amines resemble ammonia in that the nitrogen can bond up to three hydrogens, but amines also have additional properties based on their carbon connectivity .Applications De Recherche Scientifique

Antitubercular Drug Development

This compound has been studied for its potential in the development of antitubercular drugs . It has been found to inhibit two key enzymes in Mycobacterium tuberculosis, PyrG and PanK . These enzymes are involved in the biosynthesis of CTP and coenzyme A respectively, which are essential for the growth of M. tuberculosis .

Multitarget Drug Discovery

The compound has been used in a multitarget approach to drug discovery . This approach is based on the idea that drugs that hit multiple targets can be more effective, especially in the treatment of complex diseases like tuberculosis .

Pharmacological Evaluation

The compound has been synthesized and evaluated for its pharmacological properties . In particular, compounds bearing similar groups have shown potent activity in MES and scPTZ tests .

Anti-HIV Activity

Derivatives of the compound have been synthesized and screened for their anti-HIV activity . These studies have focused on the inhibition of HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells .

Anticonvulsant Activity

The compound has been studied for its potential anticonvulsant activity . In particular, derivatives containing 2-nitro aniline and 3-nitro aniline have shown significant biological activities .

Biological Screening

The compound and its derivatives have been evaluated for their biological screening . This involves testing the compounds for their potential therapeutic effects and toxicity .

Mécanisme D'action

Orientations Futures

The future directions of research into “N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-furamide” and similar compounds could involve exploring their potential applications in various fields, such as medicine or materials science. Further studies could also focus on improving the synthesis methods and understanding the detailed mechanisms of their reactions .

Propriétés

IUPAC Name |

N-[(2-carbamoylphenyl)carbamothioyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3S/c14-11(17)8-4-1-2-5-9(8)15-13(20)16-12(18)10-6-3-7-19-10/h1-7H,(H2,14,17)(H2,15,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWZKECKKFGDJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=S)NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-carbamoylphenyl)carbamothioyl]furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

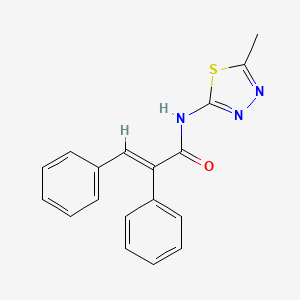

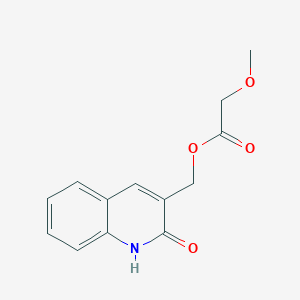

![N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5781609.png)

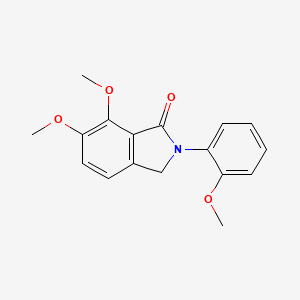

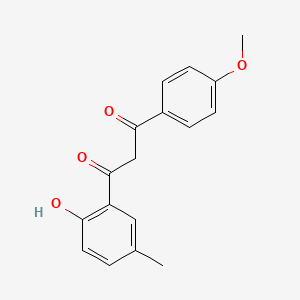

![2,5-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5781611.png)

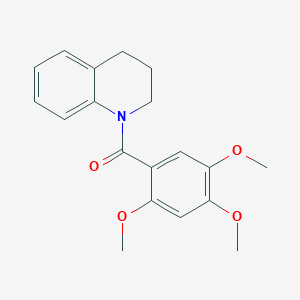

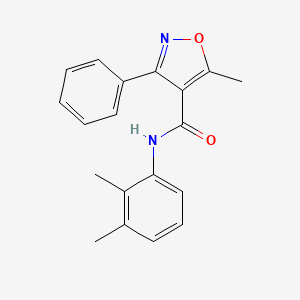

![4-methyl-6-oxo-2-[(2-oxopentyl)thio]-1,6-dihydro-3-pyridinecarbonitrile](/img/structure/B5781619.png)

![3-[2-(4-chlorophenyl)ethyl]-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5781633.png)

![N-(4-{[2-(3-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B5781638.png)

![2-[(3,3-dimethyl-2-oxobutyl)thio]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5781644.png)